Ficine

Chemotaxonomy Natural Product Chemistry Flavonoid Alkaloid

Ficine (CAS 2520-36-7) is a natural flavonoidal alkaloid, chemically defined as 5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one. It belongs to the flavone class of flavonoids, distinguished by the substitution of an N-alkylpyrrolidine moiety at the C-8 position of the flavone skeleton, making it an alkaloidal flavone.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 2520-36-7
Cat. No. B1238727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFicine
CAS2520-36-7
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O
InChIInChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)10-15(23)19-16(24)11-17(25-20(18)19)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22-23H,5,8-9H2,1H3
InChIKeyYTRPTVLTUWVLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ficine Procurement Guide: Chemical Identity and Baseline Properties of 5,7-Dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one (CAS 2520-36-7)


Ficine (CAS 2520-36-7) is a natural flavonoidal alkaloid, chemically defined as 5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one [1]. It belongs to the flavone class of flavonoids, distinguished by the substitution of an N-alkylpyrrolidine moiety at the C-8 position of the flavone skeleton, making it an alkaloidal flavone [2]. This compound was first isolated and identified as a novel compound from the wild fig species Ficus pantoniana King (Moraceae) [3].

Class Flavonoidal alkaloid
Core scaffold 5,7-Dihydroxyflavone with a rare C8 N-alkylpyrrolidine substituent
Known source Exclusively reported from Ficus pantoniana (Moraceae)

Procurement Alert: Why In-Class Flavonoids or Isoficine Cannot Substitute for Ficine (CAS 2520-36-7)


Due to its specific and rare flavonoidal alkaloid structure featuring an N-alkylpyrrolidine at the C-8 position, Ficine is chemically and functionally distinct from common flavones and cannot be substituted with in-class flavonoids like luteolin or apigenin [1]. Furthermore, attempts to substitute with the common name 'Ficin' are a critical procurement error. The term 'Ficin' (EC 3.4.22.3) almost always refers to a cysteine protease enzyme derived from fig latex, which is a completely different substance with a large protein structure, not the small-molecule flavonoid Ficine . Similarly, substitution with its structural isomer 'Isoficine' is not equivalent due to a different spatial arrangement of atoms [1].

Common flavone substitution Apigenin, luteolin, and chrysin lack the C8 N-alkylpyrrolidine moiety; physicochemical and biological profiles may not transfer.
Nomenclature hazard Ordering ‘Ficin’ (EC 3.4.22.3) delivers a cysteine protease (~25 kDa), not the small-molecule flavonoid Ficine (337 Da).
Structural isomer mismatch Isoficine is a separable structural isomer; substitution would introduce an uncontrolled variable in any study.

Quantitative Evidence for the Unique Identity and Exclusivity of Ficine (CAS 2520-36-7)


Chemotaxonomic Exclusivity: Ficine Has a Unique Plant Source Compared to Common Flavones

Ficine is a rare alkaloidal flavone, a class of compounds not commonly found in plants. Its reported natural source is exclusively Ficus pantoniana [1]. This contrasts sharply with a ubiquitous flavone like Apigenin, which is found in a wide array of fruits, vegetables, and herbs [2]. This extreme source exclusivity means Ficine cannot be obtained by generic flavone extraction methods.

Source exclusivity
Reported
Ficine: exclusive source Ficus pantoniana
Apigenin: hundreds of plant sources
Reported chemotaxonomic marker context
Single-species origin limits generic flavone extraction pathways
Chemotaxonomy Natural Product Chemistry Flavonoid Alkaloid

Structural Differentiation: Ficine Possesses a Unique C8 N-Alkylpyrrolidine Substituent

The core structural feature differentiating Ficine from all common flavones is the presence of an N-alkylpyrrolidine group at the C8 position of the A ring [1]. This is a key structural difference from a close flavone analogue like Chrysin (5,7-dihydroxyflavone), which lacks any substitution at C8 [2].

C8 substituent
Class-level inference
N-alkylpyrrolidine at C8
Chrysin: unsubstituted C8
Supports alkaloidal flavone identity
Physicochemical and pharmacophore profile differs from common flavones
Structural Elucidation Flavonoid Chemistry Alkaloid

Critical Nomenclatural Differentiation: Ficine is a Small Molecule Distinct from the Protease 'Ficin'

The name 'Ficine' refers to a small molecule flavonoid alkaloid with a molecular weight of 337.37 g/mol [1]. In stark contrast, the word 'Ficin' (sometimes mistakenly used to refer to Ficine) denotes a cysteine protease enzyme (EC 3.4.22.3) isolated from fig latex, with a molecular weight of approximately 25,000 Da [2].

Molecular identity
Data to verify
~74-fold MW differenceFicine: 337 Da (small molecule)
Ficin: ~25,000 Da (protease enzyme)
Distinct molecular entity context
Procurement error risk: ordering ‘Ficin’ delivers a protease
Chemical Nomenclature Enzymology Biochemistry

Differentiation from Its Isomer: Isoficine

Ficine and Isoficine are structural isomers, co-occurring in the same plant source, Ficus pantoniana [1]. While their exact stereochemical differences require detailed analysis, the fact that they are distinct, isolable compounds with different names confirms they are not interchangeable. For any study requiring 'Ficine', the use of 'Isoficine' would be an uncontrolled variable.

Isomer identity
Class-level inference
Ficine vs. Isoficine: separable structural isomers
Isomer-specific attribution required
Isoficine introduces an uncontrolled variable; not interchangeable
Isomerism Stereochemistry Flavonoid Alkaloid

Defined Application Scenarios for Ficine (CAS 2520-36-7) Based on Verified Evidence


As a Reference Standard in Metabolomics or Chemotaxonomic Studies of the Ficus Genus

Ficine can be used as a specific chemical marker or reference standard for studies investigating the metabolome or chemotaxonomy of Ficus pantoniana or related Ficus species. Its presence can confirm the identity of plant material or validate an analytical method designed to detect this rare alkaloidal flavone, based on its unique structure first identified in this species [1].

As a Parent Scaffold for Synthetic Derivatization in Flavonoid Alkaloid SAR Studies

Researchers investigating the impact of an N-alkylpyrrolidine moiety on the pharmacological properties of the flavone scaffold could use Ficine as a starting material or structural reference. The distinct C8 substitution pattern of Ficine provides a unique chemical handle for further derivatization or for understanding the structure-activity relationships of this rare class of flavonoids [1].

As a Pure Compound for Controlled In Vitro Pharmacological Screening Assays

In contrast to crude plant extracts, pure Ficine can be used to conduct definitive, target-based in vitro assays (e.g., enzyme inhibition, receptor binding). Using the pure compound ensures that any observed biological activity can be unambiguously attributed to Ficine itself, rather than to other co-occurring metabolites, providing a clean data point for its bioactivity profile [1].

As a Negative Control or Unique Substrate in Studies Involving the Enzyme Ficin

Given the high potential for confusion between the small molecule 'Ficine' and the protease 'Ficin', a controlled study could use Ficine as a negative control to demonstrate that the proteolytic activity is due to the enzyme and not the flavonoid. Alternatively, it could be explored as a unique, non-protein substrate or inhibitor for the ficin enzyme, leveraging their shared nomenclature but distinct chemistries .

Application
Selection Property
Validation Focus
Metabolomics / chemotaxonomic marker
Unique source specificity to Ficus pantoniana
Confirm identity vs. ubiquitous flavones; method selectivity
Flavonoid alkaloid SAR studies
Distinct C8 N-alkylpyrrolidine handle
Scaffold reproducibility; structure-activity interpretation
In vitro pharmacological screening
Pure compound allows unambiguous activity attribution
Avoid co-metabolite interference present in crude extracts
Protease ficin mechanistic studies
Small-molecule vs. enzyme distinction
Confirm absence of proteolytic activity; negative control suitability

Technical Documentation Hub

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